molecular formula C20H17ClN2O B5883125 N'-(3-chloro-4-methylphenyl)-N,N-diphenylurea

N'-(3-chloro-4-methylphenyl)-N,N-diphenylurea

Cat. No. B5883125
M. Wt: 336.8 g/mol
InChI Key: JEZWPZBUBSIASC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N'-(3-chloro-4-methylphenyl)-N,N-diphenylurea and related compounds involves several chemical routes, demonstrating the versatility and adaptability of these molecules for various applications. One method involves the interaction of N,N′-diphenylurea with silane ClCH2SiMe2Cl, leading to the formation of compounds with intramolecular coordination bonds C=O→Si, which was confirmed through spectroscopic methods and X-ray diffraction analysis (Lazareva, Sterkhova, & Albanov, 2018). This highlights the compound's ability to undergo specific reactions yielding structurally complex derivatives.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using techniques such as X-ray diffraction. These analyses reveal that these compounds often crystallize in specific space groups with defined unit cell dimensions, enabling a deep understanding of their three-dimensional arrangement and intramolecular interactions. For example, derivatives have been characterized by their unique conformation stabilized by intramolecular hydrogen bonds, illustrating the compounds' structured nature (Mansuroğlu, Arslan, VanDerveer, & Binzet, 2009).

Chemical Reactions and Properties

This compound compounds participate in various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. These reactions are critical for exploring the compound's utility in different chemical contexts. The compound's reactivity has been demonstrated in the synthesis of novel derivatives through specific chemical transformations, offering insights into its chemical behavior and potential applications in material science and organic synthesis (Yusof, Jusoh, Khairul, & Yamin, 2010).

Safety and Hazards

The safety data sheet for a related compound “3-Chloro-4-methylphenylboronic acid” indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been shown to target disease resistance genes pr1, pr2, and pr5 inArabidopsis thaliana . These genes play a crucial role in plant defense mechanisms against pathogens.

Mode of Action

It’s suggested that photosynthesis is involved in the phytotoxic action of similar compounds . The compound may interfere with the photosynthetic process, leading to starvation and eventual death of the plant .

Biochemical Pathways

It’s suggested that the compound interferes with photosynthesis , which is a critical biochemical pathway in plants. This interference could lead to a disruption in the plant’s energy production and nutrient synthesis.

Result of Action

Similar compounds have been shown to inhibit the fixation of labeled carbon dioxide in plant leaves , suggesting a disruption in the plant’s ability to perform photosynthesis and produce energy.

Action Environment

Environmental factors such as light, temperature, and soil composition can significantly impact the effectiveness and stability of similar compounds .

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c1-15-12-13-16(14-19(15)21)22-20(24)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZWPZBUBSIASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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